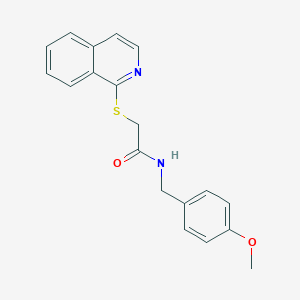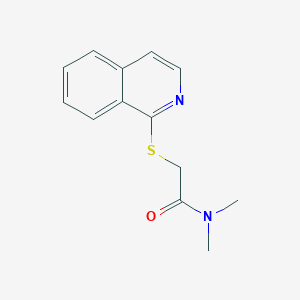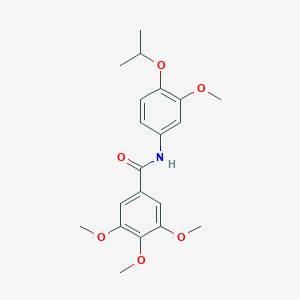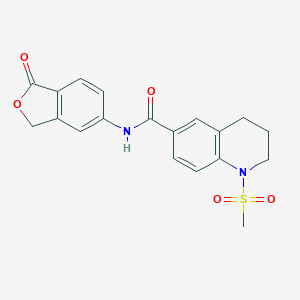
N,1-diethyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-diethyl-5-oxopyrrolidine-3-carboxamide, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DEPC is a cyclic amide that has a pyrrolidine ring and a carboxamide group attached to it.
Mecanismo De Acción
The mechanism of action of N,1-diethyl-5-oxopyrrolidine-3-carboxamide involves the modification of histidine residues in proteins. N,1-diethyl-5-oxopyrrolidine-3-carboxamide reacts with the imidazole group of histidine residues, resulting in the formation of a modified histidine residue. This modification can alter the function of the protein, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, by modifying their histidine residues. N,1-diethyl-5-oxopyrrolidine-3-carboxamide has also been shown to affect the function of ion channels, such as the acetylcholine receptor, by modifying their histidine residues. These effects can have significant implications in various fields, such as drug discovery and neuroscience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its reactivity towards histidine residues makes it a useful tool for protein modification studies. However, there are also limitations to its use. N,1-diethyl-5-oxopyrrolidine-3-carboxamide is a toxic compound, and proper precautions must be taken when handling it. Additionally, its reactivity towards histidine residues can also lead to non-specific modifications, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving N,1-diethyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective protein modification reagents that can target specific amino acid residues. Another area of interest is the use of N,1-diethyl-5-oxopyrrolidine-3-carboxamide as a precursor for the synthesis of other compounds with potential applications in drug discovery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,1-diethyl-5-oxopyrrolidine-3-carboxamide and its potential implications in various fields.
Métodos De Síntesis
N,1-diethyl-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting diethylamine with succinimide in the presence of a catalyst. The reaction results in the formation of N,1-diethyl-5-oxopyrrolidine-3-carboxamide, which can be purified using chromatography techniques. The yield of N,1-diethyl-5-oxopyrrolidine-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
Aplicaciones Científicas De Investigación
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has been used in various scientific research applications due to its unique chemical properties. It has been studied for its potential as a protein modification reagent, which can selectively modify histidine residues in proteins. N,1-diethyl-5-oxopyrrolidine-3-carboxamide has also been used as a precursor for the synthesis of other compounds, such as pyrrolidinyl peptidomimetics, which have potential applications in drug discovery.
Propiedades
Nombre del producto |
N,1-diethyl-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
N,1-diethyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c1-3-10-9(13)7-5-8(12)11(4-2)6-7/h7H,3-6H2,1-2H3,(H,10,13) |
Clave InChI |
QOUHSTGXENIUQC-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CC(=O)N(C1)CC |
SMILES canónico |
CCNC(=O)C1CC(=O)N(C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
